molecular formula C7H14N2O B11765557 (3R)-3-(Methylamino)azepan-2-one CAS No. 87298-34-8

(3R)-3-(Methylamino)azepan-2-one

Katalognummer: B11765557
CAS-Nummer: 87298-34-8
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: DWDJOZZRBORZQE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(Methylamino)azepan-2-one is a chiral compound belonging to the azepane family. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Methylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a gold-catalyzed two-step [5 + 2] annulation has been reported to efficiently produce azepan-4-ones, which can be further modified to obtain ®-3-(Methylamino)azepan-2-one .

Industrial Production Methods: Industrial production of ®-3-(Methylamino)azepan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, cyclization, and purification steps to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted azepanes.

Wissenschaftliche Forschungsanwendungen

®-3-(Methylamino)azepan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studying enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Azepan-2-one: A structurally related compound with similar chemical properties.

    Dibenzo[b,f]azepin-2-one: Another azepane derivative with distinct biological activities.

Uniqueness: ®-3-(Methylamino)azepan-2-one is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity compared to other azepane derivatives.

Eigenschaften

CAS-Nummer

87298-34-8

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

(3R)-3-(methylamino)azepan-2-one

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

DWDJOZZRBORZQE-ZCFIWIBFSA-N

Isomerische SMILES

CN[C@@H]1CCCCNC1=O

Kanonische SMILES

CNC1CCCCNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.